beta-Hexabromocyclododecane

Description

Contextualizing HBCD as a Persistent Organic Pollutant (POP)

Due to its chemical properties, HBCD is classified as a Persistent Organic Pollutant (POP). nih.gov POPs are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. nih.gov This persistence allows them to remain in the environment for long periods, be transported over long distances, bioaccumulate in human and animal tissue, and biomagnify in food chains. nih.govnih.gov

HBCD's high hydrophobicity and low water solubility contribute to its tendency to partition to organic matter in soil and sediment and to accumulate in the fatty tissues of living organisms. binational.netacs.org Its resistance to degradation means that once in the environment, it can persist for years to decades. canada.ca In May 2013, due to its persistent, bioaccumulative, and toxic nature, HBCD was listed in Annex A of the Stockholm Convention on Persistent Organic Pollutants for global restriction on its production and use. wikipedia.orgpops.int This international treaty aims to eliminate or restrict the production and use of POPs. nih.gov

Significance of Stereoisomeric Diversity in Environmental Research

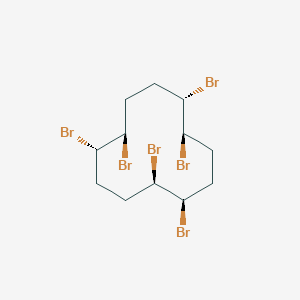

HBCD is not a single chemical entity but a complex mixture of stereoisomers. wikipedia.org The commercial HBCD product is predominantly composed of three main diastereomers: alpha (α-HBCD), beta (β-HBCD), and gamma (γ-HBCD). atlantis-press.comcanada.ca The typical composition of commercial HBCD is approximately 75-89% γ-HBCD, 10-13% α-HBCD, and 1-12% β-HBCD. atlantis-press.combinational.net Each of these diastereomers also has a pair of enantiomers. industrialchemicals.gov.au

The stereoisomeric composition is of great significance in environmental research because the individual isomers exhibit different physical and chemical properties, leading to distinct environmental fates and biological effects. vu.nl For instance, the water solubilities of α-, β-, and γ-HBCD are different, which can influence their mobility and bioavailability in the environment. vu.nlresearchgate.net Research has shown that the isomeric profile of HBCD found in environmental samples and biota often differs significantly from that of the commercial technical mixtures. nih.govacs.org This highlights the importance of isomer-specific analysis to accurately understand the transport, transformation, and bioaccumulation of HBCD in the environment. nih.gov

Overview of Research Trajectories for β-Hexabromocyclododecane

Properties of Hexabromocyclododecane Isomers

| Property | α-HBCD | β-HBCD | γ-HBCD |

| CAS Number | 134237-50-6 | 134237-51-7 | 134237-52-8 |

| Melting Point (°C) | Not specified | 152-158 | Not specified |

| Water Solubility (µg/L) | 48.8 | 14.7 | 2.1 |

This table presents a summary of key properties for the main diastereomers of Hexabromocyclododecane. Data is compiled from various sources. vu.nlresearchgate.netsigmaaldrich.com

Concentrations of HBCD Isomers in Environmental Samples

| Sample Type | Location | α-HBCD Concentration | β-HBCD Concentration | γ-HBCD Concentration | Total HBCD Concentration |

| Detroit River Suspended Sediments | Canada | <0.025 to 1.9 ng/g (dry wt.) | <0.025 to 0.28 ng/g (dry wt.) | <0.025 to 2.3 ng/g (dry wt.) | <0.075 to 3.7 ng/g (dry wt.) |

| English Freshwater Lakes (Water) | United Kingdom | Not specified | Not specified | Dominant (35-86%) | 45 to 890 pg/L |

| Niagara River Suspended Sediments (pre-2002) | North America | Not specified | Not specified | Dominant (13-100%) | Not specified |

| Niagara River Suspended Sediments (post-2003) | North America | Not specified | Not specified | Lower abundance (3.5-37%) | Not specified |

| Haihe River Sediments | China | Dominant in most sites (7.91%-88.6%) | 0-91.47% | 0.62%-42.83% | 0.4-58.82 ng/g |

This table provides an overview of reported concentrations of HBCD isomers in various environmental matrices. It is important to note that concentrations can vary significantly based on proximity to sources and other environmental factors. researchgate.netbirmingham.ac.uk

Structure

2D Structure

Properties

IUPAC Name |

(1R,2R,5S,6R,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-UFVWWTPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@H]([C@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016676, DTXSID60873772 | |

| Record name | (-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134237-51-7, 138257-18-8 | |

| Record name | β-HBCD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexabromocyclododecane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138257188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-beta-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-HEXABROMOCYCLODODECANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q48Q7B14M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/169IC4T62F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Isomeric Profiles of Hexabromocyclododecane

Isomeric Composition in Technical HBCD Mixtures

Commercial HBCD products are predominantly composed of the γ-HBCD diastereomer. researchgate.netnih.gov The typical composition of these technical mixtures is approximately 75-89% γ-HBCD, 10-13% α-HBCD, and 1-12% β-HBCD. nih.gov Some reports provide more specific ranges, such as around 82% γ-HBCD, 12% α-HBCD, and 6% β-HBCD. researchgate.nethilarispublisher.com The minor components, δ- and ε-HBCD, are present in much smaller quantities, at approximately 0.5% and 0.3%, respectively. hilarispublisher.com

It is important to note that thermal stress during the production process, specifically temperatures exceeding 160°C, can lead to the isomerization of γ-HBCD to α-HBCD, altering the final composition of the technical mixture. diva-portal.org

Table 2: Typical Isomeric Composition of Technical HBCD Mixtures

| Isomer | Percentage Range |

|---|---|

| γ-HBCD | 75% - 89% |

| α-HBCD | 10% - 13% |

| β-HBCD | 1% - 12% |

| δ-HBCD | ~0.5% |

| ε-HBCD | ~0.3% |

Data compiled from various research sources. hilarispublisher.comnih.gov

Environmental and Biological Relevance of β-Hexabromocyclododecane Stereoisomerism

The stereoisomeric profile of HBCD found in environmental and biological samples often differs significantly from that of the technical mixtures. While γ-HBCD is the dominant isomer in commercial products, α-HBCD is frequently the most abundant diastereomer found in biota, including fish, marine mammals, and birds of prey. nih.govresearchgate.netacs.org This shift suggests that stereoisomer-specific processes, such as differences in uptake, metabolism, and bioaccumulation, occur in the environment and within organisms.

Studies have shown that β-HBCD and γ-HBCD are more readily metabolized and have shorter biological half-lives compared to α-HBCD. researchgate.net In male rats, the total metabolism of HBCD diastereomers followed the order β > γ > α. usda.gov Furthermore, both β- and γ-HBCD can undergo stereoisomerization to form the more persistent α-HBCD. wikipedia.orgusda.gov This bioisomerization contributes to the accumulation of α-HBCD in tissues. usda.gov

Specifically for β-HBCD, it is biotransformed into distinct metabolites, including mercapturic acid pathway products, which are different from those of γ-HBCD. researchgate.netusda.gov This suggests that β-HBCD follows a unique metabolic pathway. In studies with mice, after oral exposure to γ-HBCD, β-HBCD was detected in the liver and brain, indicating its formation from the primary isomer. wikipedia.org

The differential behavior of the isomers is also evident in their partitioning properties. For example, β-HBCD shows substantial retention on silica (B1680970) gel and florisil (B1214189) during laboratory clean-up procedures, which could lead to an underestimation of its concentration in environmental samples if not accounted for. nih.gov

Environmental Occurrence and Spatial Distribution of β Hexabromocyclododecane

Global and Regional Monitoring Studies

β-HBCD has been detected in aquatic environments globally, with concentrations varying based on proximity to sources and local environmental conditions. In water bodies, HBCD concentrations are influenced by factors such as direct discharge from domestic sewage, effluent from sewage treatment plants, and atmospheric deposition. mdpi.com

Studies in China have provided comprehensive data on HBCD levels. For instance, in natural rivers along the southern coast of the Bohai Sea, the concentration of β-HBCD was found to range from 0.85 to 1120 ng/L. mdpi.comnih.gov In the Pearl River, concentrations were lower, ranging from 0.0018 to 0.0071 ng/L. mdpi.com In Taihu Lake, HBCD has been detected at concentrations up to 0.37 ng/L. mdpi.com

Aquatic sediments often act as a sink for persistent organic pollutants like HBCD. binational.net In European freshwater sites, monitoring has revealed the presence of HBCD in sediments and suspended particulate matter (SPM). nih.gov Averaged across several European rivers and a lake, β-HBCD constituted about 10% of the total HBCD detected in SPM and sediment, with a range of 3% to 32%. nih.gov

In the Weihe River Basin in Northwest China, β-HBCD was found in surface sediments with its distribution profile ranging from 0% to 42.0%. nih.gov Comparatively, HBCD concentrations in these sediments were similar to levels found in Taihu Lake (0.046–2.56 ng/g dw) and the Liaohe River (not detected–4.02 ng/g dw) in China. nih.govresearchgate.net Higher concentrations have been observed in other regions, such as the Dongjiang River and Hunhe River in China. nih.govresearchgate.net

Table 1: Concentration of β-Hexabromocyclododecane in Aquatic Systems

| Location | Matrix | β-HBCD Concentration | Reference |

|---|---|---|---|

| Bohai Sea, China (Southern Coast) | Water | 0.85–1120 ng/L | mdpi.comnih.gov |

| Pearl River, China | Water | 0.0018–0.0071 ng/L | mdpi.com |

| European Freshwater Sites (Average) | Suspended Particulate Matter/Sediment | ~10% of total HBCD (range 3-32%) | nih.gov |

| Weihe River Basin, China | Sediment | 0–42.0% of total HBCD | nih.gov |

Due to its relatively low volatility, HBCD in the atmosphere is primarily associated with particulate matter rather than existing in the gas phase. mdpi.compreprints.org This association with atmospheric particles facilitates its transport and subsequent deposition. helcom.fi

In the urban air of Dalian, China, a study conducted from 2016 to 2017 found that 73.39% to 96.76% of the total HBCD was in the particulate phase. nih.gov The total concentration of all HBCD isomers in both gas and particulate phases ranged from 15.47 to 43.57 pg/m³. nih.gov

A study in the North American Great Lakes basin determined the concentrations of HBCD diastereomers in atmospheric particle phase samples. nih.gov The concentrations of β-HBCD ranged from 0.12 to 4.0 pg/m³ across four sampling sites. nih.gov The median total HBCD concentrations were 2.0 pg/m³ in Chicago, 2.1 pg/m³ in Cleveland, 1.7 pg/m³ at Sturgeon Point, and 5.2 pg/m³ at the remote site of Sleeping Bear Dunes. nih.gov

The strong sorption of HBCD to atmospheric particulates is a key factor in its long-range transport potential. helcom.ficanada.ca Wet and dry deposition are significant removal pathways from the atmosphere. helcom.fi

HBCD is widely detected in terrestrial environments, with concentrations in soil and dust varying significantly depending on land use and proximity to emission sources. preprints.org In China, total HBCD concentrations in soil have been found to range from 0.88 to 23,200 ng/g. mdpi.compreprints.org

A study in Basrah, Iraq, measured HBCD concentrations in indoor and outdoor dust. rsc.org The concentrations of total HBCD in outdoor dust ranged from 7.4 to 120 ng/g, with a median of 35 ng/g. rsc.org Indoor dust, collected from elevated surfaces and floors, showed higher concentrations, suggesting indoor sources contribute to outdoor contamination. rsc.org

In a review of HBCD in China, outdoor dust concentrations ranged from 0.133 to 25,400 ng/g. mdpi.com The study also highlighted a positive correlation between HBCD concentrations and total suspended particulate matter in the atmosphere. mdpi.compreprints.org

Spatial Patterns of β-Hexabromocyclododecane Contamination

The highest concentrations of HBCD are consistently found near urban and industrial areas, which are major sources of its release into the environment. binational.net Industrial activities, including the manufacturing of HBCD and products containing it, as well as waste disposal sites, are significant point sources. nih.govbasel.int

In China, high concentrations of HBCD have been found in soils near manufacturing plants. nih.govresearchgate.net For example, the highest measured concentration in China (11,700 ng/g) was in soil near a large HBCD manufacturing facility. nih.gov Soils near plants producing HBCD-related products also show elevated levels. nih.govresearchgate.net

A study in Ningbo, China, analyzed HBCD concentrations in different soil types and found significantly higher levels in waste-dumping sites (mean: 67.4 ng/g) and industrial areas (mean: 37.9 ng/g) compared to residential (14.1 ng/g) and farmland soils (7.75 ng/g). mdpi.compreprints.org Similarly, in South China, the highest total HBCD concentration of 284 ng/g dw was found at an e-waste recycling site in Qingyuan. acs.org Levels decreased dramatically with increasing distance from the site, indicating that e-waste recycling is a significant source of HBCD. acs.org

The disposal of products containing HBCD in landfills is another important release pathway, primarily to soil and to a lesser extent to water and air. binational.net

Table 2: HBCD Concentrations in Soil near Anthropogenic Sources in China

| Location Type | Location | Mean HBCD Concentration (ng/g) | Reference |

|---|---|---|---|

| Waste-dumping sites | Ningbo | 67.4 | mdpi.compreprints.org |

| Industrial areas | Ningbo | 37.9 | mdpi.compreprints.org |

| Traffic areas | Ningbo | 31.8 | mdpi.compreprints.org |

| Residential areas | Ningbo | 14.1 | mdpi.compreprints.org |

| Farmland soils | Ningbo | 7.75 | mdpi.compreprints.org |

| E-waste recycling site | Qingyuan | up to 284 (dw) | acs.org |

The presence of HBCD in remote areas, including the Arctic and the South Pole, is strong evidence of its long-range environmental transport. helcom.firesearchgate.netfrontiersin.org Atmospheric transport of particle-bound HBCD is the primary mechanism for its distribution to these pristine environments. binational.netcanada.ca

HBCD has been detected in air, sediment, and biological samples in the Arctic. binational.nethelcom.ficanada.ca Elevated concentrations in the atmosphere of remote regions have been documented. binational.net The detection of HBCD in such locations, far from direct sources, underscores its persistence and mobility in the global environment. canada.ca The long-range transport potential is dependent on the movement of the atmospheric particles to which it is sorbed. helcom.ficanada.ca

Temporal Trends in β-Hexabromocyclododecane Levels

The environmental concentrations of β-Hexabromocyclododecane (β-HBCD), along with its isomers, have fluctuated over time, reflecting the history of its production, use, and subsequent regulatory actions. Temporal trend studies, utilizing archived environmental samples such as sediment cores and biological tissues, provide valuable insights into the long-term contamination patterns of this brominated flame retardant.

Initial increases in HBCD concentrations in the environment are well-documented and correspond with its rising global demand as a replacement for other regulated flame retardants like polybrominated diphenyl ethers (PBDEs). dioxin20xx.org However, following its classification as a persistent organic pollutant (POP) under the Stockholm Convention and subsequent restrictions on its production and use in many regions, a shift in temporal trends has been observed. nih.gov

Studies analyzing sediment cores have shown a clear historical record of HBCD deposition. For instance, sediment cores from lakes in Washington State, USA, revealed a sharp increase in HBCD concentrations starting in the 1980s, peaking in the late 2000s and early 2010s, which mirrors the commercial usage pattern of HBCD. wa.gov Similarly, sediment core analyses from various locations worldwide have documented the first appearance of HBCD in layers dating back to the 1960s and 1970s, with concentrations steadily increasing towards the surface layers. canada.ca

In biota, temporal trends have been investigated in a range of species. In the Canadian Arctic, concentrations of total HBCD (∑HBCD) in beluga whales from one population showed a statistically significant increase of 2.9% per year between 1993 and 2013. cdnsciencepub.com In contrast, another study on Lake Ontario lake trout reported a significant decrease in total HBCD concentrations between 1979 and 2004. canada.ca More recent research on lake trout from Lake Ontario showed a significant decreasing trend for γ-HBCD over a 36-year period (1979–2015) and for α-HBCD from 2008 to 2015. acs.org

The isomer profile of HBCD in environmental samples also exhibits temporal shifts. While the commercial HBCD mixture is dominated by the γ-isomer, biological samples often show a predominance of the α-isomer. vu.nlfu-berlin.de Some studies have reported the detection of β-HBCD, although typically at lower concentrations than the other two main diastereomers. canada.canih.gov For example, in archived samples of Lake Ontario lake trout, β-HBCD was detected at lower levels compared to α- and γ-HBCD. canada.ca The relative abundance of the different isomers can change over time due to factors such as atmospheric transport, degradation, and bioisomerization within organisms. frontiersin.org

The following tables present data from various studies on the temporal trends of HBCD, including the β-isomer where data is available.

Table 1: Temporal Trends of β-Hexabromocyclododecane and other HBCD Isomers in Biota

| Location | Species | Sample Period | Isomer(s) | Observed Trend | Reference |

| Canadian Arctic (Hendrickson Island) | Beluga Whale | 1993-2013 | ∑HBCD | Increasing (2.9% per year) | cdnsciencepub.com |

| Lake Ontario, Canada | Lake Trout | 1979-2004 | Total HBCD, α-HBCD, β-HBCD, γ-HBCD | Decreasing | canada.ca |

| Lake Ontario, Canada | Lake Trout | 1979-2015 | γ-HBCD | Decreasing (half-life of 10 years) | acs.org |

| Lake Ontario, Canada | Lake Trout | 2008-2015 | α-HBCD | Decreasing (half-life of 11 years) | acs.org |

| German North Sea Coast | Herring Gull Eggs | 1988-2008 | α-HBCD, β-HBCD, γ-HBCD | Increasing to a peak around 2000, then decreasing | nih.gov |

| California, USA | Sea Lions | 1993-2003 | HBCD | Exponential increase (doubling time of approx. 2 years) | vu.nl |

| Seine Estuary, France | Mussels | 1981-2011 | HBCD | Exponential increase (doubling time of 7 years) | ifremer.fr |

Table 2: Temporal Trends of β-Hexabromocyclododecane and other HBCD Isomers in Sediment

| Location | Matrix | Sample Period | Isomer(s) | Observed Trend | Reference |

| Hicks and Spanaway Lakes, WA, USA | Sediment Cores | Peaking in 2009/2014 | Total HBCD | Increased from the 1980s, peaking in the late 2000s/early 2010s | wa.gov |

| Stockholm Archipelago, Sweden | Sediment Cores | Approx. 30-40 years old | HBCD | Concentrations were 25-33% of surface layer concentrations | canada.ca |

| Niagara River, Lake Ontario | Suspended Sediments | 1980-2012 | HBCD | Significantly decreasing trend | researchgate.net |

Environmental Fate and Transport Dynamics of β Hexabromocyclododecane

Long-Range Environmental Transport Potential

The ability of β-HBCD to travel long distances from its point of release is a significant environmental concern. This transport occurs through various atmospheric and aquatic pathways, leading to the contamination of remote ecosystems. researchgate.netdcceew.gov.au

Atmospheric Transport Mechanisms

While HBCD has a low vapor pressure, it can be subject to long-range atmospheric transport. canada.ca This is often facilitated by its sorption to airborne particulate matter. industrialchemicals.gov.au Once in the atmosphere, these particles can be carried by wind currents over vast distances. researchgate.net The presence of HBCD in remote locations like the Arctic is evidence of this long-range atmospheric transport. researchgate.netcanada.ca Modeling studies have suggested that based on its physical and chemical properties, HBCD should have a low potential to reach remote areas; however, empirical data from air samples in such regions contradict this, indicating that atmospheric transport does occur. canada.ca

Oceanic and Aquatic Dispersal

Due to its low water solubility, β-HBCD tends to partition from water to sediment and soil. canada.ca However, it can still be dispersed through aquatic environments. This occurs primarily through the transport of contaminated sediments and suspended particles in rivers and ocean currents. researchgate.net Runoff from urban and industrial areas, as well as the discharge of wastewater, can introduce HBCD into aquatic systems. mdpi.commiljodirektoratet.no Once in these systems, the compound's hydrophobicity causes it to bind strongly to organic matter in sediments, which can then be transported over long distances by water flow. researchgate.netacs.org The detection of HBCD isomers in the muscle tissue of skipjack tuna across the Asia-Pacific region further highlights the extensive oceanic dispersal of this compound. vilniustech.lt

Environmental Persistence Assessment

The persistence of β-HBCD in the environment is a key factor in its potential to cause long-term contamination. Its resistance to degradation allows it to remain in various environmental matrices for extended periods.

Degradation Half-Lives in Diverse Environmental Matrices

The degradation half-life of HBCD varies significantly depending on the environmental conditions and the specific diastereomer. In general, β-HBCD and γ-HBCD tend to degrade more rapidly than α-HBCD. industrialchemicals.gov.au Studies have reported varying disappearance half-lives for HBCD in different environmental settings. For instance, in water/sediment microcosm studies, disappearance half-lives of 11 and 32 days were observed in aerobic conditions, while much shorter half-lives of 1.1 and 1.5 days were seen in anaerobic microcosms. canada.caindustrialchemicals.gov.au In anaerobic soil, a half-life of 6.9 days has been reported. canada.caindustrialchemicals.gov.au However, other studies have indicated much longer degradation times, with some suggesting that the half-life in soil and sediment could be greater than 120 days due to minimal degradation. federalregister.gov The ultimate degradation half-lives are likely to be much longer than the primary degradation half-lives. canada.ca The persistence of HBCD is such that it meets the criteria for persistence in air (half-life ≥ 2 days), water (half-life ≥ 182 days), soil (half-life ≥ 182 days), and sediment (half-life ≥ 365 days) as defined by some environmental regulations. canada.ca

Table 1: Degradation Half-Lives of HBCD in Various Environmental Matrices

| Environmental Matrix | Condition | Half-Life |

|---|---|---|

| Water/Sediment Microcosm | Aerobic | 11 - 32 days |

| Water/Sediment Microcosm | Anaerobic | 1.1 - 1.5 days |

| Anaerobic Soil | - | 6.9 days |

| Soil and Sediment | - | >120 days |

| Air | - | ≥ 2 days |

| Water | - | ≥ 182 days |

| Soil | - | ≥ 182 days |

| Sediment | - | ≥ 365 days |

Primary and Ultimate Degradation Pathways

The degradation of HBCD can occur through both biotic and abiotic processes. Reductive dehalogenation, where bromine atoms are removed from the molecule, is a significant degradation pathway, particularly under anaerobic conditions. nih.gov Several microbial species have been identified that can degrade HBCD. For example, Pseudomonas sp. has been shown to remove a significant percentage of γ-HBCD in laboratory cultures. nih.gov The degradation can proceed through a series of debromination steps, leading to the formation of less brominated compounds. nih.gov In some cases, this is followed by hydroxylation and cleavage of the cyclododecane (B45066) ring. researchgate.net

One of the key transformation processes observed in the environment and in biological systems is the isomerization of β-HBCD and γ-HBCD to the more persistent α-HBCD. frontiersin.org This bioisomerization contributes to the prevalence of α-HBCD in biota. mdpi.com The ultimate degradation of HBCD is a slow process, and under certain conditions, such as uncontrolled combustion, it can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). canada.ca

Inter-Compartmental Partitioning of β-Hexabromocyclododecane

The distribution of β-HBCD between different environmental compartments (air, water, soil, and sediment) is governed by its physicochemical properties. With a high octanol-water partition coefficient (log K_ow) and organic carbon-water (B12546825) partition coefficient (log K_oc), HBCD has a strong tendency to move from water to organic phases. canada.ca

Table 2: Physicochemical Properties and Partitioning of HBCD

| Property | Value | Implication for Partitioning |

|---|---|---|

| Log K_ow | 5.625–5.81 | High affinity for lipids and organic matter |

| Log K_oc | 5.097 | Strong binding to soil and sediment |

| Water Solubility | 14.7 µg/L for β-HBCD | Low solubility in water, leading to partitioning to other compartments |

| Vapor Pressure | 6.27 × 10⁻⁵ Pa at 21°C | Low volatility, but can still enter the atmosphere |

Fugacity modeling helps to predict the environmental distribution of chemicals. For HBCD, a Level III fugacity model predicts that if released into the air, the majority will partition to soil (87.3%) and sediment (10.6%), with only a small fraction remaining in the air (0.002%) and water (2.1%). canada.ca This indicates that soil and sediment are the primary environmental sinks for HBCD. canada.ca In aquatic systems, its hydrophobicity leads to strong binding with sediments and suspended solids. acs.orgbinational.net In soil, it is expected to have minimal mobility due to its high log K_oc. canada.ca

The partitioning behavior also influences its bioavailability. While strongly bound to sediment, it can still be taken up by benthic organisms, leading to bioaccumulation in aquatic food webs. epa.gov The isomer profile can also vary between compartments, with γ-HBCD often being the dominant isomer in soil, water, and sediment, while α-HBCD is more prevalent in biota. mdpi.com

Sorption to Organic Phases and Particulate Matter

The strong tendency of β-HBCD to adsorb to organic matter and particulate matter is a defining aspect of its environmental behavior. binational.netpops.int This process, known as sorption, significantly reduces its mobility in soil and aquatic systems. binational.netregulations.gov

The organic carbon-water partition coefficient (Koc) is a key indicator of a chemical's tendency to sorb to organic carbon in soil and sediment. A high Koc value signifies strong binding. For the hexabromocyclododecane (HBCD) mixture, the log Koc value is reported to be 4.66, which translates to a Koc of 45,709. europa.eu Other estimates place the estimated Koc value at 27,000 and 59,000. regulations.gov This high affinity for organic carbon means that β-HBCD is likely to be immobile in soil. binational.netregulations.gov

Once released into water, a significant portion of HBCD is expected to partition from the water column to the sediment. canada.ca Modeling data suggests that approximately 83% of HBCD will end up in the sediment, with the remaining 17% in the water. canada.ca This partitioning is primarily driven by the compound's hydrophobicity and its propensity to adsorb to suspended solids and sediment. binational.netregulations.gov Studies have shown that HBCD readily adsorbs to particles in aquatic environments, which then settle, making sediments a major reservoir for this compound. mdpi.com

The sorption process is not uniform across all HBCD stereoisomers. Research on the sorption of HBCD diastereomers to sediment from the Weihe River indicated that the maximum sorption capacities at 298 K were 443.56 mg/kg for α-HBCD, 614.29 mg/kg for β-HBCD, and 1146.37 mg/kg for γ-HBCD. mdpi.com This suggests that γ-HBCD has the highest sorption affinity among the three. The same study found that sorption was a rapid process, with over 90% of the maximum sorption capacity reached within the first 10 minutes for all three isomers. mdpi.com

The presence of dissolved organic matter, such as humic acid, can influence the sorption of HBCD. Studies have shown that as the concentration of humic acid increases, the amount of HBCD sorbed to sediment initially increases and then decreases. mdpi.com This is likely because the added organic matter initially enhances the total organic carbon content available for sorption, but at higher concentrations, it may compete for sorption sites. mdpi.com

Table 1: Sorption Coefficients for Hexabromocyclododecane (HBCD)

| Parameter | Value | Reference |

|---|---|---|

| Log Koc | 4.66 | europa.eu |

| Koc | 45,709 | europa.eu |

| Estimated Koc | 27,000 - 59,000 | regulations.gov |

| Maximum Sorption Capacity (α-HBCD) | 443.56 mg/kg | mdpi.com |

| Maximum Sorption Capacity (β-HBCD) | 614.29 mg/kg | mdpi.com |

Bioaccumulation and Trophic Transfer of β Hexabromocyclododecane in Ecosystems

Bioaccumulation Potential in Biota

The bioaccumulation of β-HBCDD in organisms is a significant environmental concern. Its lipophilic and hydrophobic nature facilitates its accumulation in the fatty tissues of biota. The octanol-water partitioning coefficient (log Kow) for HBCDDs is estimated to be around 5.6, indicating a high tendency to partition into lipids rather than water vu.nl.

The primary mechanism for the uptake of β-HBCDD across biological membranes is believed to be passive diffusion. This process is driven by a concentration gradient, where the compound moves from an area of higher concentration to one of lower concentration without the need for metabolic energy taylorandfrancis.comresearchgate.net. The high lipophilicity of β-HBCDD allows it to readily dissolve in and diffuse across the lipid bilayer of cell membranes taylorandfrancis.com. While passive diffusion is considered the main pathway, the potential role of protein-mediated transport in the uptake of β-HBCDD has not been extensively studied and cannot be completely ruled out. Factors such as the molecular size and conformation of the β-HBCDD isomer can also influence its rate of passage through membranes.

Once absorbed, β-HBCDD is not uniformly distributed throughout an organism. Its lipophilic properties dictate its partitioning into tissues with high lipid content.

Due to its high lipid solubility, β-HBCDD preferentially accumulates in adipose tissue (body fat) nih.gov. This serves as a long-term reservoir for the compound within the organism. Studies on laying hens have shown that ingested α-HBCDD, a related isomer, significantly accumulates in abdominal fat, with a half-life of approximately 35.3 days nih.gov. This high affinity for adipose tissue means that organisms with a higher percentage of body fat are likely to bioaccumulate greater concentrations of β-HBCDD.

Research has demonstrated an isomer-selective distribution of HBCDDs in various organs. While the commercial HBCDD mixture is predominantly composed of the γ-isomer (75-89%), with smaller amounts of α- (10-13%) and β-isomers (1-12%), the α-isomer is often the most abundant form found in biological samples frontiersin.orgvliz.be. This is attributed to the bioisomerization of γ-HBCDD and β-HBCDD into the more stable and metabolically resistant α-HBCDD within the organism frontiersin.orgnih.gov.

In a study on the fish species Nibea albiflora, the highest concentrations of HBCDDs were found in the intestine and gills during the exposure period frontiersin.orgresearchgate.net. The liver is also a significant site of accumulation and metabolism vliz.be. The relative proportions of the different isomers can vary between tissues. For instance, in some fish species, the concentration of total HBCDDs was found to be higher in the liver than in the muscle tissue vliz.be.

The following table presents data on the tissue-specific accumulation of HBCDD isomers in crucian carp (B13450389) (Carassius carassius).

| Tissue | Total HBCDDs (ng/g wet weight) | Predominant Isomer |

| Liver | 5.14 ± 8.15 | α-HBCDD |

| Egg | 3.88 ± 10.1 | α-HBCDD |

| Blood | 0.61 ± 0.63 | α-HBCDD |

| Muscle | 0.38 ± 0.70 | α-HBCDD |

Data from a study on the occurrence and distribution of hexabromocyclododecanes in freshwater systems iaea.org.

Tissue-Specific Accumulation Patterns

Trophic Magnification and Food Web Dynamics

Trophic magnification, also known as biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. β-HBCDD, due to its persistence and bioaccumulative nature, is subject to trophic magnification in both aquatic and terrestrial ecosystems.

The biomagnification potential of a substance is often quantified using the Biomagnification Factor (BMF), which is the ratio of the concentration of the chemical in a predator to the concentration in its prey. A BMF value greater than 1 indicates that the chemical is biomagnifying.

Studies in aquatic food webs have consistently demonstrated the biomagnification of HBCDD isomers. For example, in a Lake Ontario food web study, the concentrations of α- and γ-HBCDD increased from lower trophic level organisms like invertebrates to top predator fish such as lake trout nih.govresearchgate.net. The β-isomer was often below the detection limit in these studies nih.govresearchgate.net. The Trophic Magnification Factor (TMF), which describes the average magnification of a chemical for an entire food web, has also been calculated for HBCDDs. A TMF greater than 1 provides strong evidence of biomagnification. In the Lake Ontario food web, the TMF for the sum of HBCDD isomers was found to be 6.3 nih.govresearchgate.net.

The table below shows the Biomagnification Factors (BMFs) for α- and γ-HBCDD in the Lake Ontario food web.

| Trophic Transfer Step | α-HBCDD BMF Range | γ-HBCDD BMF Range |

| Invertebrates to Forage Fish | 4 - 6 | 1 - 4 |

| Forage Fish to Lake Trout | 3 - 9 | 2 - 12 |

Data from a study on the biomagnification of hexabromocyclododecane isomers in a Lake Ontario food web vu.nl.

While most research has focused on aquatic environments, there is growing evidence that HBCDDs also biomagnify in terrestrial food webs. Trophic magnification factors in terrestrial food webs have been observed to increase with the octanol-air (KOA) and octanol-water (KOW) partition coefficients of persistent organic pollutants researchgate.net.

Degradation Mechanisms and Biotransformation Pathways of β Hexabromocyclododecane

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For β-HBCDD, key abiotic degradation pathways include photolytic degradation and chemical transformation in aqueous environments.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons. The photodegradation of HBCDD isomers, including β-HBCDD, can be influenced by various environmental factors. Studies have shown that the presence of Fe(III)-carboxylate complexes, such as Fe(III)-oxalate and Fe(III)-citrate, can facilitate the photodegradation of HBCDD under simulated sunlight. The process is pH-dependent; for instance, the degradation in the presence of Fe(III)-oxalate decreases with increasing pH, while for Fe(III)-citrate, the optimal pH is around 5.0. The addition of hydrogen peroxide (H₂O₂) can significantly accelerate the degradation process in the presence of Fe(III)-citrate complexes, with hydroxyl radicals (•OH) being the primary reactive species responsible for the degradation.

Further research has explored the use of UV irradiation in the debromination of HBCDD in aqueous solutions, demonstrating the feasibility of this method for its removal. The UV/TiO₂/persulfate system has also been shown to be effective, with synergistic effects leading to almost complete degradation and significant mineralization of HBCDD.

Table 1: Factors Influencing Photolytic Degradation of HBCDD

| Influencing Factor | Observation |

|---|---|

| pH | Degradation with Fe(III)-oxalate decreases as pH increases. Optimal pH for Fe(III)-citrate catalyzed degradation is 5.0. |

| Carboxylate Concentration | Increased concentrations of both Fe(III)-oxalate and Fe(III)-citrate facilitate photodegradation. |

| Hydrogen Peroxide (H₂O₂) Addition | Markedly accelerates degradation in the presence of Fe(III)-citrate complexes. |

| Catalyst Systems | UV/TiO₂/persulfate systems show synergistic effects, leading to near-complete degradation. |

In anoxic environments such as sediments and certain water bodies, β-HBCDD can undergo chemical transformation through reactions with reduced sulfur species like bisulfide (HS⁻) and polysulfides (Sₓ²⁻). Research has demonstrated that these reactions lead to the reductive debromination of HBCDD.

The degradation rates of HBCDD stereoisomers with bisulfide and polysulfides are stereoisomer-specific. Studies conducted in methanol/water solutions have shown that α-HBCDD reacts 10 to 20 times slower than β-HBCDD and γ-HBCDD. This difference in reactivity is attributed to the different populations of stable conformers with large dihedral angles between vicinal bromine atoms. The reaction with polysulfides is approximately six times faster than with bisulfide. The primary degradation pathway is believed to be the reductive debromination of vicinal dibromides through a concerted anti-elimination mechanism. One of the identified degradation products is an isomer of tetrabromocyclododecene (TBCDe).

The reaction of HBCDD isomers with Fe(II) associated with iron oxides (e.g., goethite, magnetite, hematite) is another abiotic degradation pathway in subsurface environments. This reaction is also stereoisomer-specific, with α-HBCDD reacting much slower than β-HBCDD and γ-HBCDD. The reaction rate is pH-dependent, increasing with higher pH.

Table 2: Second-Order Reaction Rate Constants of HBCDD with Reduced Sulfur Species

| Reactant | Conditions | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Polysulfides | 80% methanol/20% water at 40°C | 2.2 (±0.3) × 10⁻² |

| Bisulfide | 80% methanol/20% water at 40°C | 8.9 (±2.8) × 10⁻⁴ |

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. For β-HBCDD, microbial reductive dehalogenation is a key biotic degradation pathway, particularly under anaerobic conditions.

Reductive dehalogenation is a process where a halogen substituent on a molecule is replaced by a hydrogen atom. This is a significant mechanism in the anaerobic biodegradation of HBCDD.

Anaerobic microbial consortia, often found in environments like sewage sludge and sediments, have been shown to effectively degrade HBCDD. metu.edu.tr In laboratory studies, the addition of a carbon source and electron donor (biostimulation) has been observed to significantly enhance the biodegradation rate compared to natural attenuation. semanticscholar.org For instance, one study reported that the biodegradation rate of HBCDD tripled with biostimulation. semanticscholar.org

The composition of the microbial community plays a crucial role in the degradation process. High-throughput sequencing has revealed that the population of certain functional bacteria increases significantly during the enrichment process with HBCDD. nih.gov For example, the abundance of Bacteroidetes has been observed to increase substantially. nih.gov Specific genera such as Azospira, Microbacterium, and Achromobacter have also been identified as potentially important in the debromination process. nih.gov While no single dehalogenating bacterium has been universally identified, the synergistic action of the consortium is believed to be responsible for the degradation. nih.gov Some studies have also implicated Dehalococcoides mccartyi in the biotransformation of HBCDD. nih.gov

The microbial reductive dehalogenation of β-HBCDD proceeds through a stepwise removal of bromine atoms, leading to the formation of less brominated metabolites. The degradation pathway often involves the formation of tetrabromocyclododecene (TBCDe) and subsequently dibromocyclododecadiene (DBCD) as key intermediates. nih.govnih.gov Ultimately, the debromination can lead to the formation of 1,5,9-cyclododecatriene. nih.gov

The rate of degradation is diastereomer-specific, with studies showing that β-HBCDD and γ-HBCDD are often degraded faster than α-HBCDD in anaerobic systems. semanticscholar.org However, some research with specific microbial consortia has shown α-HBCDD to be transformed more rapidly than β-HBCDD and γ-HBCDD. nih.gov

Table 3: Degradation Efficiency and Metabolites of HBCDD by an Anaerobic Microbial Consortium

| Parameter | Result |

|---|---|

| Degradation Efficiency | 92.4% removal of 500 µg/L HBCDD in 12 days nih.gov |

| Bromide Release | 321.7 µg/L of bromide detected nih.gov |

| Identified Metabolite | Dibromocyclododecadiene (DBCD) nih.gov |

| Kinetic Model | First-order model for α-, β-, and γ-HBCDD degradation nih.gov |

Oxidative Biotransformation

The oxidative biotransformation of β-hexabromocyclododecane (β-HBCD) is a significant pathway in its degradation, leading to the formation of various hydroxylated metabolites. This process is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies in various organisms, including rats and wildlife, have identified several products of this oxidative process.

In vivo studies with Wistar rats exposed to HBCD have led to the identification of four main groups of hydroxylated metabolites in tissues such as the liver, adipose tissue, muscle, and lungs. These include:

Monohydroxy metabolites of HBCD (OH-HBCD)

Monohydroxy metabolites of pentabromocyclododecene (OH-PBCDe)

Monohydroxy metabolites of tetrabromocyclododecene (OH-TBCDe)

Dihydroxy metabolites of HBCD (diOH-HBCD) nih.govacs.org

The formation of these hydroxylated derivatives indicates that oxidation is a key metabolic route for HBCD. nih.govacs.org Further research has confirmed the presence of monohydroxy-HBCD in tern eggs and both monohydroxy-HBCD and monohydroxy-PBCDe in the blubber of harbor seals, demonstrating that this metabolic pathway also occurs in wildlife. nih.govacs.org

In vitro experiments using rat liver microsomes have further elucidated the oxidative metabolism of HBCD stereoisomers. These studies have shown that the degradation of all HBCD isomers, including β-HBCD, follows first-order kinetics and leads to the formation of distinct patterns of mono- and dihydroxylated derivatives. bohrium.comnih.gov The patterns of these hydroxylated metabolites observed in vitro have been found to be largely similar to those detected in the tissues of wild animals like pollack, mackerel, and in herring gull eggs. bohrium.comnih.gov

The initial step in the oxidative biotransformation is often a debromination reaction, which can be followed by hydrogenation and the addition of an oxygen atom. For instance, the enzyme CYP168A1 from Pseudomonas aeruginosa has been shown to degrade HBCDs through a process of debromination and hydrogenation, with the oxygen atom in the resulting hydroxylated products originating from water. nih.gov

The table below summarizes the key hydroxylated metabolites of HBCD identified in various studies.

| Metabolite Group | Specific Metabolites Identified | Species/System Studied | Reference |

| Monohydroxy-HBCD | monohydroxy-HBCD | Wistar rats, tern eggs, harbor seals, pollack, mackerel, herring gull eggs | nih.govacs.orgbohrium.comnih.gov |

| Dihydroxy-HBCD | dihydroxy-HBCD | Wistar rats | nih.govacs.org |

| Monohydroxy-PBCDe | monohydroxy-pentabromocyclododecene | Wistar rats, harbor seals | nih.govacs.org |

| Monohydroxy-TBCDe | monohydroxy-tetrabromocyclododecene | Wistar rats | nih.govacs.org |

| Dihydroxy-PBCDe | dihydroxy-pentabromocyclododecene | Wistar rats (tentatively identified) | nih.govacs.org |

Influence of Environmental Factors on Biodegradation Rates (e.g., Hydrodynamic Conditions)

Environmental factors play a crucial role in modulating the rate of β-HBCD biodegradation. Among these, hydrodynamic conditions have been shown to have a significant impact, particularly in aquatic sediment environments.

An annular flume experiment designed to simulate different hydrodynamic conditions (static and dynamic water flow) revealed that the removal of HBCD from contaminated sediment is notably affected by water velocity. nih.govresearchgate.net The key findings from this research include:

Reduced Degradation under Dynamic Conditions: The HBCD removal percentage and the concentration of bromide ions (a product of debromination) were significantly lower under dynamic water conditions compared to static conditions after a 49-day period. nih.govresearchgate.net

Influence on Sediment Redox Potential: Dynamic water conditions led to a higher sediment redox potential. This change in the redox environment is less favorable for the microbial reductive debromination of HBCD. nih.govresearchgate.net

Impact on Microbial Communities: The abundance of organohalide-respiring bacteria (OHRB), which are crucial for HBCD degradation, was lower under dynamic conditions. Specifically, the populations of genera such as Geobacter, Dehalogenimonas, Dehalobacter, and Dehalococcoides were reduced. nih.govresearchgate.net Furthermore, other bacterial groups with the ability to degrade HBCD, like Pseudomonas and Sulfuricurvum, were also less abundant in dynamic water environments. nih.gov

The table below summarizes the effect of hydrodynamic conditions on HBCD degradation in lake sediments.

| Hydrodynamic Condition | HBCD Removal Percentage | Bromine Ion Concentration | Abundance of Organohalide-Respiring Bacteria | Sediment Redox Potential |

| Static | Higher | Higher | Higher | Lower |

| Dynamic | Lower | Lower | Lower | Higher |

Other environmental factors that can influence biodegradation rates in a broader context (though not specifically detailed for β-HBCD in the provided search results) include temperature, pH, and the availability of nutrients and electron donors. metu.edu.trmetu.edu.trnih.gov For example, the addition of a carbon source and an electron donor has been shown to triple the biodegradation rate of HBCD in anaerobic microcosms. metu.edu.trmetu.edu.tr

Comparative Degradation Kinetics of HBCD Stereoisomers

The degradation of hexabromocyclododecane is highly dependent on its stereoisomeric form. Numerous studies have consistently shown that β-HBCD is degraded more rapidly than its α- and γ- counterparts in various environmental and biological systems.

Under anaerobic conditions, the degradation of HBCD diastereomers has been shown to follow first-order kinetics. nih.gov In one study using an enriched microbial consortium, the degradation efficiencies after 12 days were 92.6% for β-HBCD, compared to 88.9% for α-HBCD and 79.1% for γ-HBCD. nih.gov Another study investigating anaerobic biodegradation in laboratory sediment microcosms and mesocosms also found the order of diastereomer degradation rates to be β-HBCD > γ-HBCD > α-HBCD. metu.edu.trmetu.edu.tr

In vitro biotransformation experiments using rat and trout liver S9 fractions have further confirmed the rapid degradation of β-HBCD. In these systems, the metabolic degradation of HBCD stereoisomers also followed first-order kinetics. The half-life of β-HBCD was significantly shorter than that of α-HBCD, which was the most resistant to metabolic degradation. acs.orgresearchgate.net

The table below presents a comparison of the degradation kinetics for the three main HBCD stereoisomers from different studies.

| System | Degradation Rate Order | Half-life (t1/2) | Degradation Efficiency | Reference |

| Anaerobic Microbial Consortium | β-HBCD > α-HBCD > γ-HBCD | Not specified | β-HBCD: 92.6% (12 days) | nih.gov |

| Anaerobic Sediment Mesocosms | β-HBCD > γ-HBCD > α-HBCD | Not specified | Not specified | metu.edu.trmetu.edu.tr |

| Rat Liver S9 Fractions | β-HBCD > γ-HBCD > α-HBCD | β-HBCD: 6.4 min, α-HBCD: 17.1 min | Not specified | acs.orgresearchgate.net |

| Trout Liver S9 Fractions | β-HBCD > γ-HBCD > α-HBCD | β-HBCD: 38.1 min, α-HBCD: 134.9 min | Not specified | acs.orgresearchgate.net |

| Rat Liver Microsomes | β-HBCD > α-HBCD > γ-HBCD | β-HBCD: 6.3 min, (+)-γ-HBCD: 32.3 min | Not specified | bohrium.comnih.gov |

It is also noteworthy that the biotransformation of β- and γ-HBCD can lead to the formation of α-HBCD, which is the most dominant diastereomer found in biological tissues. nih.govacs.org This stereoisomerization, coupled with the slower degradation rate of α-HBCD, contributes to its accumulation in biota. acs.org

Advanced Analytical Methodologies for β Hexabromocyclododecane Research

Sample Preparation Techniques for Complex Environmental Matrices

The initial and one of the most critical stages in the analysis of β-HBCD is the preparation of the sample. This step involves extracting the analyte from the matrix (e.g., soil, water, sediment, biota) and purifying it to remove interfering substances.

A variety of extraction techniques have been developed to isolate HBCD isomers from environmental samples. The choice of method depends on the specific matrix being analyzed.

For solid samples such as soil, sediment, and indoor dust, common methods include Soxhlet extraction and selective pressurized liquid extraction (S-PLE). hilarispublisher.com Soxhlet extraction using a mixture of acetone (B3395972) and n-hexane (1:1, v/v) for 48 hours has been effectively used for soil samples. hilarispublisher.com S-PLE offers a more rapid alternative for determining HBCD in dust, soil, and sediment. hilarispublisher.com Supercritical fluid extraction (SFE) has also been established as an efficient and rapid method for extracting HBCD from soil, with optimal conditions yielding extraction efficiencies as high as 98.9%. rsc.org

For aqueous samples, including river water and sewage, solid-phase extraction (SPE) is a widely applied preconcentration technique. hilarispublisher.com Oasis HLB cartridges and bamboo charcoal have been successfully used as SPE adsorbents. hilarispublisher.com Another approach involves using a solid extraction disk and a glass fiber filter, followed by n-hexane Soxhlet extraction, which has shown high recovery rates for multiple HBCD isomers. hilarispublisher.com A novel temperature-controlled ionic liquid dispersive liquid phase microextraction method has also been developed, offering an advantage by avoiding toxic organic solvents. hilarispublisher.com

Biotic samples, which are often high in lipids, require homogenization as a first step. hilarispublisher.com Accelerated solvent extraction (ASE) with a mixture of hexane (B92381) and dichloromethane (B109758) is a common technique, followed by cleanup steps to remove fats. hilarispublisher.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a simplified version of liquid-liquid extraction followed by dispersive solid-phase extraction, is also being explored for biota samples. core.ac.uk

Following initial extraction, a cleanup or purification step is essential to remove co-extracted matrix components. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or alumina. hilarispublisher.comcore.ac.uk For instance, a multilayer silica/alumina column can be used after Soxhlet extraction of soil samples. hilarispublisher.com

| Matrix | Extraction Method | Solvents/Adsorbents | Key Findings/Recovery Rates | Reference |

|---|---|---|---|---|

| Soil/Sediment | Soxhlet Extraction | Acetone:n-hexane (1:1, v/v) | Effective for solid matrices; requires long extraction times (48h). | hilarispublisher.com |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Not specified | Rapid determination with good recovery rates. | hilarispublisher.com |

| Soil | Supercritical Fluid Extraction (SFE) | Modified ethanol–2% Triton X-114 | Highest extraction efficiency reached 98.9%. | rsc.org |

| Water | Solid-Phase Extraction (SPE) | Oasis HLB cartridges, Bamboo charcoal | Successfully applied for enrichment of HBCD. Recoveries >60%. | hilarispublisher.com |

| Water (River/Sewage) | Solid Extraction Disk & Soxhlet | n-hexane | Recoveries: α-HBCD (101%), β-HBCD (105%), γ-HBCD (99.7%). | hilarispublisher.com |

| Biota (Fish, Eggs) | Accelerated Solvent Extraction (ASE) | Hexane:Dichloromethane (1:1, v/v) | Requires subsequent lipid removal steps. Recoveries 80-110%. | hilarispublisher.com |

| Biota | QuEChERS | Acetonitrile, MgSO4, PSA | A novel approach being explored for biota, simplifying the process. | core.ac.uk |

In the analysis of biological and foodstuff samples, the high lipid content presents a significant challenge. Lipids can interfere with chromatographic analysis and cause signal suppression or enhancement in the mass spectrometer. Gel permeation chromatography (GPC) is a widely used technique to isolate HBCD from the fat matrix by separating molecules based on their size. hilarispublisher.comejournals.eu Treatment with concentrated sulfuric acid is another common and effective method for removing lipids from the extract. hilarispublisher.com

Matrix effects are a major concern in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI). nih.govresearchgate.net These effects arise from co-eluting matrix components that can alter the ionization efficiency of the target analyte, leading to inaccurate results. nist.govresearchgate.net While the analysis of HBCD diastereomers may be relatively unaffected by the sample matrix in some cases, the response of individual enantiomers can be significantly influenced. nist.govresearchgate.net

To counteract these effects, a crucial strategy is the use of isotopically labeled internal standards. researchgate.net Racemic ¹³C-labeled HBCD diastereomers are often used as internal standards. nist.gov These standards co-elute with the native analytes and experience similar matrix effects, allowing for accurate correction of the signal response and reliable quantification. nist.govresearchgate.net Evaluation of the matrix effect by comparing the response of an analyte in a standard solution versus a matrix-spiked solution is a necessary step in method validation. researchgate.net

Instrumental Analysis for Stereoisomer and Enantiomer Specificity

Due to the thermal lability of HBCD, which undergoes isomerization and decomposition at temperatures above 160 °C, gas chromatography (GC) is not suitable for isomer-specific analysis. dioxin20xx.orgacs.org Therefore, liquid chromatography is the required technique for separating the different stereoisomers.

LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred instrumental method for the determination of HBCD stereoisomers. nih.govdioxin20xx.org This technique offers high selectivity and sensitivity, allowing for the detection of HBCD at very low concentrations in complex samples. dioxin20xx.org Electrospray ionization (ESI) in negative mode is commonly used for the ionization of HBCD molecules. dioxin20xx.org

High-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is a robust method for quantifying α-, β-, and γ-HBCD. nih.gov Reversed-phase columns, such as C18 or C30, are typically used for separation. nist.gov The choice of mobile phase, often a mixture of acetonitrile/water or methanol/water, and column temperature can significantly influence the chromatographic selectivity and the elution order of the diastereomers. nist.govresearchgate.net For instance, using an acetonitrile/water mobile phase can achieve greater resolution of β-HBCD and γ-HBCD on columns with reduced shape selectivity. nist.gov

Ultra-high-performance liquid chromatography (UHPLC) offers several advantages over conventional HPLC, including shorter analysis times, higher resolution, and greater sensitivity. hilarispublisher.com UHPLC systems use columns with smaller particle sizes, which enhances separation efficiency. core.ac.uk UHPLC-ESI-MS/MS methods have been developed for the rapid and effective separation of the three major HBCD isomers in as little as 3 minutes. hilarispublisher.com These methods have achieved low limits of quantification (LOQs), with on-column values of 20 pg for α-HBCD and β-HBCD, and 40 pg for γ-HBCD. hilarispublisher.com

| Technique | Column | Mobile Phase | Detection Mode | Key Advantages/Findings | Reference |

|---|---|---|---|---|---|

| HPLC-ESI-MS/MS | C18 or C30 reversed-phase | Acetonitrile/water or Methanol/water | ESI negative ion mode, MRM | Robust for diastereomer separation. Elution order depends on column and mobile phase. | nist.gov |

| UHPLC-ESI-MS/MS | ACQUITY UPLC T3 | Not specified | ESI negative ion mode | Faster analysis (< 3 min), higher resolution, greater sensitivity. LOQs of 20-40 pg. | hilarispublisher.com |

| LC-QqLIT-MS | Not specified | Not specified | SRM and EPI modes | Excellent detection limits, even better in enhanced product-ion (EPI) mode. | hilarispublisher.com |

The stereochemistry of HBCD is complex, with the potential for 16 stereoisomers, including six pairs of enantiomers. acs.org As enantiomers can exhibit different biological activities and degradation pathways, their specific analysis is crucial. acs.org

Enantiomeric separation is achieved using chiral liquid chromatography. nih.gov Chiral stationary phases (CSPs) are employed to resolve the enantiomeric pairs. A commonly used and effective column for this purpose is the permethylated β-cyclodextrin column (e.g., Nucleodex β-PM). hilarispublisher.comnih.govnih.govmdpi.com This type of column allows for the separation of the (+)/(-) enantiomers of α-, β-, and γ-HBCD. nih.gov

A combination of a chiral β-PM cyclodextrin (B1172386) column and an achiral column can enable the paired chromatographic separation of the stereoisomers, often in the order of (-)-α-, (+)-α-, (-)-β-, (+)-β-, (+)-γ-, and (-)-γ-HBCD. nih.gov The specific elution order can, however, change depending on the chromatographic system used, such as when comparing traditional LC with packed column supercritical fluid chromatography (pSFC). nih.gov The development of these enantiomer-specific methods has been critical in observing the selective accumulation of certain HBCD enantiomers in biota, such as marine fish. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) has been a significant tool for the analysis of total HBCD concentrations. However, the thermal lability of HBCD stereoisomers, including β-HBCD, presents considerable challenges for GC-based methods. At elevated temperatures, typically above 160°C, thermal rearrangement among the HBCD isomers can occur, with decomposition observed at temperatures exceeding 220°C researchgate.net. This can lead to inaccurate quantification of individual isomers if not properly addressed.

To mitigate these thermal effects, careful optimization of GC parameters is crucial. Lowering the injection port temperature is a common strategy to minimize on-column isomerization and degradation hilarispublisher.com. For instance, reducing the injector temperature to 230°C has been shown to be favorable for the determination of total HBCD due to minimal residue and negligible decomposition hilarispublisher.com.

The choice of ionization technique in the mass spectrometer also plays a critical role. Electron Impact (EI) ionization is a common method, where characteristic fragment ions are monitored for identification and quantification osti.govnih.gov. For example, in the analysis of HBCD in coatings, characteristic fragments at m/z 157, 239, 319, and 401 have been used for qualitative analysis, with the ion at m/z 239 selected for quantification nih.gov. However, EI can cause extensive fragmentation. Softer ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), can reduce fragmentation, leading to a more abundant [M-Br]+ ion and thereby enhancing sensitivity and selectivity researchgate.net.

It is important to note that conventional non-polar GC columns are generally unable to separate the different HBCD diastereoisomers osti.gov. Consequently, GC-MS methods are typically suitable for determining the total HBCD concentration rather than for isomer-specific analysis hilarispublisher.comosti.gov.

Method Development and Validation Protocols

The development and validation of analytical methods are essential to ensure the reliability and accuracy of β-HBCD measurements. These protocols encompass the assessment of several key performance characteristics.

Achieving low quantification limits is a critical aspect of method development, particularly for trace-level analysis of β-HBCD in environmental samples. The limit of quantification (LOQ) is defined as the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For GC-MS methods, LOQs for total HBCD can vary depending on the sample matrix and the specific instrumentation used. For instance, in the analysis of soil and water samples, LOQs in the range of 25 µg/kg for soil and 25 ng/L for water have been reported osti.gov. In another study focused on fire-proof coatings, the LOQ was determined to be 100 µg/g nih.gov.

Linearity is another fundamental parameter evaluated during method validation. It demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For the GC-MS analysis of HBCD, linearity is typically assessed by analyzing a series of standard solutions of known concentrations. A linear relationship between the instrument response and the concentration is then established. In some cases, a quadratic calibration function may be necessary to accurately model the relationship, especially over a wide concentration range osti.gov.

| Parameter | Value | Matrix | Analytical Method |

| Limit of Quantification (LOQ) | 25 µg/kg | Soil | GC-MS |

| Limit of Quantification (LOQ) | 25 ng/L | Water | GC-MS |

| Limit of Quantification (LOQ) | 100 µg/g | Fire-proof coatings | GC-MS |

| Limit of Detection (LOD) | 30 µg/g | Fire-proof coatings | GC-MS |

| Linearity Range | 5 to 100 mg/L | Standard Solution | GC-MS |

| Linearity Range | 1.0–50.0 mg/L | Standard Solution | GC/MS |

This table presents a summary of reported quantification limits and linearity ranges for HBCD analysis using GC-MS.

Recovery efficiency is a measure of the analytical method's effectiveness in extracting the analyte from the sample matrix. It is determined by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix and carried through the entire analytical procedure. The percentage of the added analyte that is detected is the recovery. For HBCD analysis, acceptable recovery rates are crucial for accurate quantification. Studies have reported recoveries of spiked HBCD in soil and water samples to be between 87% and 118% osti.gov. In the analysis of coatings, spiked recoveries ranged from 92.9% to 116.3% nih.gov.

To correct for analytical variability and potential losses during sample preparation and analysis, internal standards are widely used. The ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. For HBCD analysis, isotope-labeled standards are the preferred choice. The use of ¹³C-labeled HBCD isomers as internal standards can help to minimize and often circumvent matrix-related effects, such as ion signal suppression researchgate.net. These standards are added to the sample at the beginning of the analytical procedure and are assumed to behave similarly to the native analytes throughout the extraction, cleanup, and analysis steps.

Historically, when ¹³C-labeled HBCD standards were not commercially available, other brominated compounds like ¹³C-labeled hexabromodiphenyl ether (hexa-BDE) were used as internal standards for the quantification of HBCD isomers osti.gov. The recovery of the internal standard itself is also monitored to ensure the quality of the analytical run, with recoveries typically in the range of 100 ± 10% being considered acceptable for soil and water sample analyses osti.gov.

| Parameter | Value | Matrix | Notes |

| Spiked Recovery | 87% - 118% | Soil and Water | - |

| Spiked Recovery | 92.9% - 116.3% | Acrylic and Epoxy Resin Coatings | - |

| Internal Standard Recovery | 100 ± 10% | Soil and Water | Using ¹³C-labeled hexa-BDE |

This table summarizes reported recovery efficiencies for HBCD analysis.

Sources, Emission Pathways, and Release Inventories of β Hexabromocyclododecane

Historical Production and Consumption Patterns

Hexabromocyclododecane has been commercially available since the 1960s, with production primarily occurring in China, Europe, Japan, and the United States. hilarispublisher.comwikipedia.orgpops.int Global production increased significantly over the decades to meet the demand for flame retardants in various industries. In 2001, the world market demand for HBCDD was estimated at 16,700 tons. epa.gov By 2011, total production was estimated to be around 31,000 tonnes. pops.int Of this, approximately 18,000 tonnes were produced in China, with the remaining 13,000 tonnes produced in the European Union and the United States. pops.int

Consumption was highest in Europe and China. wikipedia.org For instance, in 2006, the annual consumption of HBCDD in Europe was about 12,000 tonnes. umweltbundesamt.de In the United States, the import and production volume of the primary commercial HBCDD mixture was between 10 and 50 million pounds (approximately 4,536 to 22,680 tonnes) in both 2002 and 2006. epa.gov Following its listing under the Stockholm Convention in May 2013, production and use have been phased out, with specific exemptions for certain applications. wikipedia.orgpops.int Japan was the first country to ban the import and production of HBCD in May 2014. wikipedia.org

| Year | Region/Global | Estimated Production/Consumption Volume (tonnes) |

| 2001 | Global | 16,700 |

| 2006 | Europe (Consumption) | ~12,000 |

| 2006 | United States (Production/Import) | 4,536 - 22,680 |

| 2009-2010 | Global | ~28,000 |

| 2011 | Global | ~31,000 |

| China (Production) | ~18,000 | |

| EU & USA (Production) | ~13,000 |

Industrial Applications and Product Integration

HBCDD was used as an additive flame retardant, meaning it was physically mixed with polymers rather than chemically bonded to them. nih.govepa.gov This property is crucial to understanding its potential for release into the environment. Its primary function was to delay ignition and slow fire growth in flammable materials. pops.int

The vast majority of HBCDD, estimated at over 90%, was used in expanded polystyrene (EPS) and extruded polystyrene (XPS) foams. pops.intepa.gov These foams are used extensively as thermal insulation materials in the building and construction industry. wikipedia.orgpops.int The addition of HBCDD allowed these highly flammable foam products to meet stringent fire safety codes. epsbuildings.com

HBCDD was effective at low concentrations, which was a key advantage for its use. epsbuildings.com

In Expanded Polystyrene (EPS) , the typical loading of HBCDD was approximately 0.5% to 0.7% by weight. epa.govepsbuildings.com

In Extruded Polystyrene (XPS) , the concentration was slightly higher, generally ranging from 0.5% to 2.5% by weight. epa.govepsbuildings.com

These insulation boards are used in various parts of a building's structure, including roofs, walls, and floors. epa.govpops.int

While the dominant use of HBCDD was in polystyrene foams, it had other, smaller-scale applications.

Textiles: HBCDD was applied as a back-coating to textiles to impart flame resistance. epa.govpops.int This included upholstery for furniture, interior textiles such as roller blinds and draperies, and textiles used in vehicle interiors. wikipedia.orgepa.gov The concentration in these applications could range from 1% to 30%. epa.gov However, this use accounted for a small fraction of total consumption; for example, textile applications were responsible for less than 1% of HBCDD use in the U.S. according to 2006 data. epa.gov

Electronic Equipment: HBCDD was used in high-impact polystyrene (HIPS) plastic, which was used for the housings of electrical and electronic equipment, such as video cassette recorders and audio-visual equipment. wikipedia.orgepa.govpops.int This application represented less than 10% of the HBCDD used in Europe. epa.gov

Anthropogenic Release Pathways to the Environment

HBCDD is released into the environment at various stages of its life cycle, from initial manufacturing to the disposal of products containing it. regulations.gov

Significant environmental releases of HBCDD occurred during its production and subsequent incorporation into polymer products. epa.govregulations.gov Fugitive emissions from manufacturing sites were a primary source. epa.gov Data from Europe in 2008 indicated a total release of approximately 3,100 kg of HBCDD into the environment from these processes. The release pathways were broken down as follows: epa.gov

50% to wastewater

29% to surface water

21% to air

These releases can lead to localized contamination of soil and water bodies near industrial facilities that produced or used HBCDD. acs.org

Because HBCDD is an additive flame retardant and not chemically bound to the polymer matrix, it can migrate out of products over time. hilarispublisher.comepa.gov This slow release, or leaching, occurs throughout the service life of the product and continues after disposal. hilarispublisher.comregulations.gov

During Use: HBCDD can leach from consumer products like textiles and electronics, contributing to its presence in indoor dust. nih.gov Studies on textiles have shown that HBCDD can leach into water. cabidigitallibrary.orgresearchgate.net One study demonstrated that leaching from treated curtains is a second-order process, with an initial period of more intense dissolution followed by a slower diffusion stage. cabidigitallibrary.orgresearchgate.net

After Disposal: Products containing HBCDD, particularly insulation foams from demolished buildings, end up in landfills. regulations.gov From here, HBCDD can leach into landfill runoff (leachate) and contaminate soil and groundwater. The occurrence of HBCDD in sewage sludge is also a consequence of diffuse leaching and abrasion of products, which then enters wastewater streams. mdpi.com Research on leaching from polystyrene foam indicates that while the process is slow, it is a long-term source of environmental contamination. One study noted that 0.05% or less of the HBCDD content leached out of the foam over a four-week period. epsbuildings.com

Release from Waste Streams and End-of-Life Products